molecular formula C16H16FN3O3S B12344798 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-methyl-N-phenylacetamide

2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-methyl-N-phenylacetamide

Cat. No.: B12344798
M. Wt: 349.4 g/mol
InChI Key: UBCSZWREGLPWBW-UHFFFAOYSA-N
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Description

2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-methyl-N-phenylacetamide is a complex organic compound that belongs to the class of benzo[c][1,2,5]thiadiazole derivatives This compound is characterized by the presence of a fluorine atom, a methyl group, and a dioxido benzo[c][1,2,5]thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-methyl-N-phenylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[c][1,2,5]thiadiazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[c][1,2,5]thiadiazole ring.

    Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.

    Formation of the acetamide moiety: This step involves the reaction of the intermediate with N-methyl-N-phenylacetamide under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-methyl-N-phenylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-methyl-N-phenylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific enzymes or receptors: This can lead to inhibition or activation of enzymatic activities or receptor signaling pathways.

    Modulating cellular processes: The compound may influence cellular processes such as apoptosis, cell proliferation, and differentiation.

    Interacting with DNA or RNA: This can result in changes in gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-fluoro-3-methylbenzo[c][1,2,5]thiadiazol-1-yl)-N-methylacetamide
  • 2-(6-fluoro-3-methylbenzo[c][1,2,5]thiadiazol-1-yl)-N-phenylacetamide
  • 2-(6-fluoro-3-methylbenzo[c][1,2,5]thiadiazol-1-yl)-N-methyl-N-phenylpropionamide

Uniqueness

2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-methyl-N-phenylacetamide is unique due to the presence of the dioxido benzo[c][1,2,5]thiadiazole moiety, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C16H16FN3O3S

Molecular Weight

349.4 g/mol

IUPAC Name

2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)-N-methyl-N-phenylacetamide

InChI

InChI=1S/C16H16FN3O3S/c1-18(13-6-4-3-5-7-13)16(21)11-20-15-10-12(17)8-9-14(15)19(2)24(20,22)23/h3-10H,11H2,1-2H3

InChI Key

UBCSZWREGLPWBW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CC(=O)N(C)C3=CC=CC=C3

Origin of Product

United States

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